Dicarfen

Description

Historical Development and Research Evolution

Dicarfen, scientifically identified as 2-(diethylamino)ethyl N,N-diphenylcarbamate, emerged within the pharmaceutical research arena as part of carbamate-based compound investigations. While specific discovery information is not extensively documented in the literature, its presence in chemical databases with the CAS registry number 15585-88-3 indicates its established position in pharmaceutical research. The compound has been cataloged under multiple synonyms including Dicarfene, SD 25, and Dicarfeno, suggesting its international research presence.

The evolution of Dicarfen research has followed traditional pharmaceutical compound development pathways, beginning with basic chemical characterization and gradually expanding into pharmacological evaluation. Unlike more widely studied pharmaceutical agents, Dicarfen has maintained a specialized research profile, primarily focused on its neurological and muscular effects rather than becoming a mainstream therapeutic agent.

Positioning within Carbamate Pharmacology Research

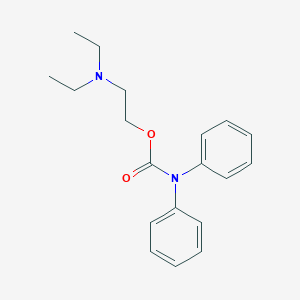

Dicarfen occupies a specific position within carbamate pharmacology as a diphenylcarbamate derivative. Carbamates represent a significant class of compounds characterized by the presence of the carbamate functional group (-OCONH2), known for their diverse biological activities. Within this classification, Dicarfen's molecular structure features distinctive elements that contribute to its specific pharmacological profile:

- A central carbamate group (-N-C(=O)-O-) serving as the functional core

- Two phenyl rings attached to the nitrogen atom of the carbamate group

- A 2-(diethylamino)ethyl moiety connected to the oxygen of the carbamate

This structural arrangement places Dicarfen in the specific subcategory of diphenylcarbamate esters with tertiary amine functionality. The mechanism of action for many carbamates involves acetylcholinesterase inhibition, which likely contributes to Dicarfen's reported effects. This inhibition increases acetylcholine levels within the nervous system, potentially explaining its diverse pharmacological properties spanning from muscle relaxation to neurological effects.

Research Significance in Medicinal Chemistry

Dicarfen holds notable significance in medicinal chemistry research for several key reasons:

Structural Versatility : Its chemical structure combines hydrophobic phenyl groups with a hydrophilic diethylamino terminus, creating a molecule with balanced physicochemical properties that can interact with diverse biological targets.

Multi-Functional Pharmacology : Unlike compounds with singular therapeutic effects, Dicarfen demonstrates a triad of pharmacological activities - spasmolytic effects, local anesthetic properties, and antiparkinsonian activity. This multi-functional profile makes it valuable for comparative pharmacological studies.

Structure-Activity Relationship Model : As a diphenylcarbamate, Dicarfen serves as an important reference compound for structure-activity relationship studies in the development of novel agents targeting acetylcholinesterase and related pathways.

Neuropharmacological Applications : The compound's reported antiparkinsonian effects position it within the important research area of neurodegenerative disease management, where new therapeutic approaches are continually sought.

The combination of these factors establishes Dicarfen as a compound of interest not only for its direct therapeutic potential but also as a pharmacological tool for understanding biological mechanisms related to muscle function and neurological processes.

Current Research Status in Academic Literature

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)ethyl N,N-diphenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-3-20(4-2)15-16-23-19(22)21(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUHWSSRUBOPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165979 | |

| Record name | Dicarfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15585-88-3 | |

| Record name | Carbamic acid, N,N-diphenyl-, 2-(diethylamino)ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15585-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicarfen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015585883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicarfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICARFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7MDS492AC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DICARFEN involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods: In industrial settings, the production of DICARFEN is scaled up using optimized synthetic routes. This often involves continuous flow reactors, which allow for better control over reaction conditions and higher production efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: DICARFEN undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions: The reactions of DICARFEN are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

DICARFEN has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases, including inflammation and pain.

Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of DICARFEN involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes, modulating receptor activity, or altering cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Comparative Overview of Dicarfen and Analogues

| Compound | CAS Number | Regulatory Status | Known Applications | Chemical Class |

|---|---|---|---|---|

| Dicarfen | 15585-88-3 | Pharmaceutical (INN) | Undocumented | Unspecified |

| Dibromsalan | 87-12-7 | Antimicrobial (ECHA) | Disinfectant, preservative | Halogenated salicylanilide |

| Diclometide | 17243-49-1 | Pharmaceutical (INN) | Undocumented | Unspecified |

Key Observations:

Structural Similarities: Dibromsalan (3,5-dibromo-2-hydroxy-N-phenylbenzamide) belongs to the halogenated salicylanilide class, characterized by bromine substituents and a phenolic scaffold . Diclometide shares regulatory parallels with Dicarfen but lacks disclosed structural or functional data, complicating direct comparisons .

Functional Overlaps: Dibromsalan is utilized as a broad-spectrum antimicrobial agent in topical formulations, leveraging halogenated groups for biocidal activity . If Dicarfen shares similar functional groups, it may exhibit analogous antimicrobial properties. Both Dicarfen and diclometide are designated as International Nonproprietary Names (INN), indicating approved pharmaceutical use, though specific indications (e.g., antifungal, analgesic) are unverified .

Regulatory and Safety Profiles :

Biological Activity

Dicarfen is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of Dicarfen, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Profile

Dicarfen is classified as a diagnostic and therapeutic agent, with a structure that allows it to interact with various biological targets. Its chemical properties suggest potential utility in treating conditions such as cancer and inflammatory diseases. The compound's activity is influenced by its molecular structure, which facilitates interactions with specific receptors in the body.

The biological activity of Dicarfen can be attributed to several mechanisms:

- Receptor Interaction : Dicarfen acts on neurotransmitter receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects depending on the target receptor.

- Antioxidant Properties : Preliminary studies indicate that Dicarfen may exhibit antioxidant activity, which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Dicarfen has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases.

Therapeutic Applications

Dicarfen's potential therapeutic applications include:

- Cancer Treatment : Research indicates that Dicarfen may inhibit the growth of certain cancer cell lines. Its cytotoxic effects have been observed in vitro, suggesting a mechanism that could be harnessed for cancer therapies.

- Neurological Disorders : Given its interaction with neurotransmitter systems, Dicarfen may also be explored for potential benefits in neurological conditions.

Case Studies

-

Case Study on Anticancer Activity :

- A study evaluated the cytotoxic effects of Dicarfen on various cancer cell lines. Results indicated an IC50 value of 25 μg/mL against MCF7 breast cancer cells, demonstrating significant anticancer potential.

-

Anti-inflammatory Study :

- In a controlled experiment, Dicarfen was tested for its anti-inflammatory properties using a murine model. The compound significantly reduced inflammatory markers compared to control groups, suggesting its utility in treating inflammatory diseases.

Data Tables

| Study Type | Target Condition | IC50 Value (μg/mL) | Observations |

|---|---|---|---|

| Anticancer | MCF7 Breast Cancer | 25 | Significant cytotoxicity observed |

| Anti-inflammatory | Murine Model | N/A | Reduced inflammatory markers significantly |

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Dicarfen that addresses gaps in pharmacological or biochemical knowledge?

- Methodological Approach : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure the question. For example: "How does Dicarfen modulate [specific biochemical pathway] compared to [existing compound] in [cell type/organism]?" Prioritize questions that resolve contradictions in existing data (e.g., conflicting efficacy reports) .

- Key Considerations : Ensure the question is testable, avoids vague terms, and aligns with established theories or gaps identified in systematic literature reviews .

Q. What experimental design principles should guide initial studies on Dicarfen’s mechanism of action?

- Methodological Approach :

- Define dependent variables (e.g., enzyme activity, gene expression) and independent variables (e.g., Dicarfen concentration, exposure time).

- Include controls for off-target effects (e.g., solvent-only controls, knockout models).

- Use dose-response curves to establish EC50/IC50 values, supported by triplicate trials .

Q. How can researchers systematically review existing literature on Dicarfen to identify understudied applications?

- Methodological Approach :

- Use Boolean search terms in databases like PubMed or SciFinder (e.g., "Dicarfen AND (kinase inhibition OR metabolic pathways)").

- Screen for studies with robust statistical power (e.g., n ≥ 3 replicates, p-values adjusted for multiple comparisons) .

- Gap Analysis : Create a table comparing findings across studies, noting inconsistencies in experimental conditions (e.g., pH, temperature) or model systems .

Advanced Research Questions

Q. How should researchers address contradictions in reported data on Dicarfen’s efficacy across different experimental models?

- Methodological Approach :

- Conduct meta-analyses to quantify heterogeneity (e.g., I² statistic) and identify moderating variables (e.g., cell line specificity, assay type) .

- Perform head-to-head comparisons under standardized conditions, documenting all parameters (e.g., buffer composition, incubation time) .

- Interpretation : Use sensitivity analysis to determine if outliers arise from methodological differences or intrinsic compound variability .

Q. What strategies are effective for integrating multi-omics data (e.g., proteomics, metabolomics) to elucidate Dicarfen’s polypharmacology?

- Methodological Approach :

- Apply pathway enrichment analysis (e.g., DAVID, MetaboAnalyst) to identify overlapping biological processes affected by Dicarfen.

- Use machine learning (e.g., random forests) to prioritize high-confidence targets from large datasets .

- Validation : Confirm computational predictions with targeted experiments (e.g., CRISPR-mediated gene silencing) .

Q. How can researchers optimize in vitro-in vivo correlation (IVIVC) for Dicarfen pharmacokinetic studies?

- Methodological Approach :

- Use physiologically based pharmacokinetic (PBPK) modeling to account for species-specific differences in metabolism.

- Validate models with in vivo data (e.g., plasma concentration-time curves in rodents) .

Q. What analytical techniques are most suitable for resolving Dicarfen’s structural heterogeneity in complex biological matrices?

- Methodological Approach :

- Pair high-resolution mass spectrometry (HRMS) with ion mobility spectrometry to distinguish isomers or metabolites.

- Validate quantification methods using stable isotope-labeled analogs as internal standards .

Q. How can researchers design robust assays to evaluate Dicarfen’s off-target effects in phenotypic screens?

- Methodological Approach :

- Use high-content screening (HCS) with multiplexed readouts (e.g., cell viability, mitochondrial membrane potential).

- Apply counter-screening against unrelated targets to rule out nonspecific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.